molecular formula C10H5BrO3 B11861225 6-Bromo-4-oxo-4H-1-benzopyran-2-carbaldehyde CAS No. 105591-55-7

6-Bromo-4-oxo-4H-1-benzopyran-2-carbaldehyde

Cat. No.: B11861225
CAS No.: 105591-55-7
M. Wt: 253.05 g/mol
InChI Key: IRTBJYFLFDEAMN-UHFFFAOYSA-N
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Description

6-bromo-4-oxo-4H-chromene-2-carbaldehyde is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-oxo-4H-chromene-2-carbaldehyde typically involves the bromination of 4-oxo-4H-chromene-2-carbaldehyde. One common method is the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for 6-bromo-4-oxo-4H-chromene-2-carbaldehyde are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-oxo-4H-chromene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.

    Reduction: 6-bromo-4-oxo-4H-chromene-2-methanol.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-oxo-4H-chromene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-4-oxo-4H-chromene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and aldehyde group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
  • 6-chloro-4-oxo-4H-chromene-2-carbaldehyde
  • 6-fluoro-4-oxo-4H-chromene-2-carbaldehyde

Uniqueness

6-bromo-4-oxo-4H-chromene-2-carbaldehyde is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

105591-55-7

Molecular Formula

C10H5BrO3

Molecular Weight

253.05 g/mol

IUPAC Name

6-bromo-4-oxochromene-2-carbaldehyde

InChI

InChI=1S/C10H5BrO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-5H

InChI Key

IRTBJYFLFDEAMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C=O

Origin of Product

United States

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